molecular formula C12H28NO2P B043657 Di-tert-butyl N,N-diethylphosphoramidite CAS No. 117924-33-1

Di-tert-butyl N,N-diethylphosphoramidite

Cat. No. B043657
CAS RN: 117924-33-1
M. Wt: 249.33 g/mol
InChI Key: KUKSUQKELVOKBH-UHFFFAOYSA-N
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Description

Di-tert-butyl N,N-diethylphosphoramidite is a clear, colorless liquid . It is a useful reagent for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters . It is applied as a phosphitylating agent in water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .


Molecular Structure Analysis

The molecular formula of Di-tert-butyl N,N-diethylphosphoramidite is C12H28NO2P . The IUPAC name is [bis (tert-butoxy)phosphanyl]diethylamine .


Chemical Reactions Analysis

Di-tert-butyl N,N-diethylphosphoramidite is used for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters . It is applied as a phosphitylating agent in water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .


Physical And Chemical Properties Analysis

Di-tert-butyl N,N-diethylphosphoramidite is a clear, colorless liquid . It has a boiling point of 39-41°C at 0.3 mmHg . The density is 0.896 g/mL at 25°C . It is soluble in chloroform and methanol, but hydrolyzes in water .

Scientific Research Applications

Mechanism of Action

Target of Action

Di-tert-butyl N,N-diethylphosphoramidite primarily targets alcohols . The role of alcohols in this context is to serve as substrates for the phosphorylative conversion process .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as phosphorylative conversion . This interaction results in the transformation of the alcohols into their corresponding dibenzylphosphorotriesters .

Biochemical Pathways

The biochemical pathway affected by Di-tert-butyl N,N-diethylphosphoramidite involves the phosphorylation of alcohols . The downstream effects of this pathway include the production of dibenzylphosphorotriesters .

Pharmacokinetics

It’s known that the compound issensitive to moisture and hydrolyzes in water . It is also soluble in chloroform and methanol . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Di-tert-butyl N,N-diethylphosphoramidite’s action involve the efficient conversion of alcohols into dibenzylphosphorotriesters . This conversion is particularly useful in the synthesis of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Di-tert-butyl N,N-diethylphosphoramidite. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be compromised in humid environments. Furthermore, its solubility in chloroform and methanol indicates that these solvents could potentially enhance its action.

Safety and Hazards

Di-tert-butyl N,N-diethylphosphoramidite is moisture sensitive . It should be stored away from water/moisture, heat, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas, refrigerated, and kept away from ignition sources . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKSUQKELVOKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401241
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl N,N-diethylphosphoramidite

CAS RN

117924-33-1
Record name Di-tert-butyl N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl N,N-Diethylphosphoramidite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Di-tert-butyl N,N-diethylphosphoramidite primarily used for in the context of the provided research?

A1: Di-tert-butyl N,N-diethylphosphoramidite is primarily used as a phosphitylating agent in the synthesis of phosphopeptides. [, , , , , ] This means it introduces a phosphate group onto specific amino acids within a peptide chain.

Q2: How does Di-tert-butyl N,N-diethylphosphoramidite facilitate the addition of phosphate groups to peptides?

A2: The process involves a two-step reaction. First, Di-tert-butyl N,N-diethylphosphoramidite reacts with the hydroxyl group of a protected serine, threonine, or tyrosine residue on the peptide chain. This forms a phosphite triester intermediate. Second, this intermediate is oxidized using an oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid, resulting in the formation of a stable phosphate group. [, , , , ]

Q3: Are there any advantages of using Di-tert-butyl N,N-diethylphosphoramidite over other phosphorylation methods?

A3: Yes, research suggests Di-tert-butyl N,N-diethylphosphoramidite offers several benefits:

  • High Reactivity: It exhibits high reactivity towards hydroxyl groups, allowing for efficient phosphorylation. []
  • Mild Conditions: The reactions proceed under relatively mild conditions, minimizing unwanted side reactions or degradation of the peptide. []
  • Solid-Phase Compatibility: It can be used effectively in solid-phase peptide synthesis, a widely employed technique for creating peptides. [, , ]

Q4: Are there any challenges or drawbacks associated with using Di-tert-butyl N,N-diethylphosphoramidite in phosphopeptide synthesis?

A4: While effective, the process is not without its challenges:

  • By-product Formation: One common by-product is a bridged derivative where two peptide fragments become linked through a phosphodiester bridge. [] Additionally, H-phosphonate by-products have been observed. []
  • Purification: Separation of the desired phosphopeptide from these by-products can be challenging and may require multiple purification steps. []

Q5: Beyond phosphopeptide synthesis, are there other applications for Di-tert-butyl N,N-diethylphosphoramidite?

A5: Yes, research indicates Di-tert-butyl N,N-diethylphosphoramidite can serve as an air-stable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. [] These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Q6: What are the advantages of Di-tert-butyl N,N-diethylphosphoramidite as a ligand in these reactions?

A6: The main advantages include:

  • Air Stability: It simplifies catalyst preparation and handling compared to air-sensitive ligands. []
  • High Efficiency: Even at low catalyst loadings, excellent yields are often achieved. []
  • Versatility: The catalytic system exhibits versatility for various aryl and heteroaryl halides. []

Q7: What analytical techniques are commonly used to characterize and assess the purity of phosphopeptides synthesized using Di-tert-butyl N,N-diethylphosphoramidite?

A7: Several techniques are commonly employed:

  • Chromatography: Reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography help separate and purify the desired phosphopeptide from by-products. [, ]
  • Nuclear Magnetic Resonance (NMR): Both 1H and 31P NMR spectroscopy provide structural information and confirmation of successful phosphorylation. [, ]
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and ion-spray mass spectrometry are used to determine the molecular mass of the synthesized phosphopeptide and analyze fragmentation patterns, which can be indicative of phosphorylation sites. [, ]

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